molecular formula C13H8O4 B11564012 Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Cat. No.: B11564012
M. Wt: 228.20 g/mol
InChI Key: BAJVTNDELBXKDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- typically involves the condensation of 5-hydroxy-3-benzofuran-1(3H)-one with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The furan and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-3-benzofuran-1(3H)-one and furan-2-carboxylic acid.

    Reduction: Formation of 5-hydroxy-3-benzofuran-1(3H)-methanol and furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include oxidative stress modulation, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furyl (5-hydroxy-1-benzofuran-3-yl)methanone
  • Furan-2-yl (5-hydroxy-1-benzofuran-3-yl)methanone
  • Methanone, 2-furanyl (5-hydroxy-3-benzofuranyl)-

Uniqueness

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- is unique due to its specific combination of benzofuran and furan rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

furan-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(7-17-11)13(15)12-2-1-5-16-12/h1-7,14H

InChI Key

BAJVTNDELBXKDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O

Origin of Product

United States

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